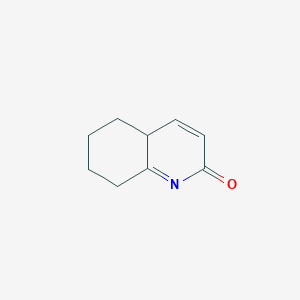

5,6,7,8-tetrahydro-4aH-quinolin-2-one

Description

5,6,7,8-Tetrahydro-4aH-quinolin-2-one (CAS: 54802-19-6, molecular formula: C₉H₁₁NO) is a partially saturated quinolinone derivative characterized by a bicyclic structure comprising a fused cyclohexene ring and a lactam moiety at position 2. Its synthesis typically involves cyclization reactions or modifications of pre-existing quinoline derivatives, as exemplified by protocols employing high-performance liquid chromatography (HPLC) and NMR spectrometry for purity validation .

Propriétés

Formule moléculaire |

C9H11NO |

|---|---|

Poids moléculaire |

149.19 g/mol |

Nom IUPAC |

5,6,7,8-tetrahydro-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-7H,1-4H2 |

Clé InChI |

SCUYOQVNIZRHHZ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=NC(=O)C=CC2C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminobenzyl ketone with acetaldehyde in the presence of an acid catalyst can yield the desired compound.

Another method involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline-2-one in the presence of a suitable catalyst can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel, which facilitate the hydrogenation reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or Raney nickel is typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Applications De Recherche Scientifique

5,6,7,8-Tetrahydro-4aH-quinolin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its antiviral activity is associated with the inhibition of viral replication by targeting specific viral enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (Compound 2)

- Structure : Features a methyl group at position 2 and a ketone at position 4 (vs. position 2 in the target compound).

- Synthesis: Prepared via iodination of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one using n-butylamine and iodine in DMF, achieving a quantitative yield .

3-(4-Phenoxyphenyl)-2-methyl-5,6,7,8-tetrahydroquinolin-4(4aH)-one (MJM)

- Structure: Substituted with a methyl group at position 2 and a 4-phenoxyphenyl group at position 3.

- Properties: The extended aromatic system (phenoxyphenyl) increases lipophilicity, influencing bioavailability and metabolic stability .

Dimeric and Bis-Quinolinone Derivatives

2,2'-(Arylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-ones) (28a-c)

- Structure : Dimeric compounds linked via arylmethylene bridges, with hydroxyl groups at position 1.

- Synthesis: Formed via condensation of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde) under reflux .

- Impact : The dimeric structure enhances molecular weight and may improve thermal stability, while hydroxyl groups augment solubility.

Amino- and Fluoro-Substituted Derivatives

6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25)

- Structure: Contains an amino group at position 6 and a fluorine atom at position 6.

- Synthesis : Derived from nitro precursors via hydrogenation with Pd/C catalyst .

- Impact: Fluorine introduces electronegativity, enhancing binding affinity in biological targets (e.g., enzymes), while the amino group facilitates hydrogen bonding.

N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27)

- Structure: Features a diethylaminoethyl side chain and a thiophene-carboximidamide group.

- Synthesis: Achieved via reaction of aminoquinolinone with methyl thioimidate hydroiodide, yielding a 43.7% isolated product .

- Impact: The basic diethylamino group may improve membrane permeability, critical for central nervous system (CNS) targeting.

Complex Fused-Ring Systems

4-(3-Ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

- Structure: Pyrazolo-quinolinone fused with a hexahydropyran ring and substituted with ethoxy-hydroxyphenyl and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.